1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne
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Overview
Description
1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne is a complex organic compound characterized by multiple chlorine atoms and sulfur linkages. This compound is notable for its unique structure, which includes both alkyne and alkene functionalities, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
Halogenation: Introduction of chlorine atoms through reactions with chlorine gas or other chlorinating agents.
Alkyne Formation: Generation of the alkyne group via dehydrohalogenation or other elimination reactions.
Thioether Linkage: Formation of sulfanyl linkages through nucleophilic substitution reactions involving thiol groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes from the alkyne and alkene groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alkanes.
Scientific Research Applications
1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
DNA Interaction: Intercalation or covalent bonding with DNA, potentially leading to genotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloroethane: A simpler compound with similar halogenation but lacking the alkyne and thioether functionalities.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but includes fluorine atoms and lacks the sulfur linkages.
1,1,1-Trichloroethane: An isomer with different chlorine atom positioning and no alkyne or thioether groups.
Uniqueness
1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne is unique due to its combination of multiple chlorine atoms, alkyne and alkene groups, and thioether linkages
Properties
CAS No. |
62897-20-5 |
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Molecular Formula |
C10H4Cl6S2 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
1,1,2-trichloro-4-[2-(3,4,4-trichlorobut-3-en-1-ynylsulfanyl)ethylsulfanyl]but-1-en-3-yne |
InChI |
InChI=1S/C10H4Cl6S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h5-6H2 |
InChI Key |
PEJPHDBYGXGDAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#CC(=C(Cl)Cl)Cl)SC#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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